2-(2-Nitrophenyl)propan-2-amine
Overview
Description
2-(2-Nitrophenyl)propan-2-amine is an organic compound that belongs to the class of amines . Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . The compound is similar to 2-(4-nitrophenyl)propan-2-amine hydrochloride, which has a molecular weight of 216.67 .
Synthesis Analysis
The synthesis of amines like this compound often involves techniques such as alkylation and acylation . Alkylation involves the reaction of a primary alkyl halide with a primary, secondary, or tertiary amine . Acylation involves a nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Molecular Structure Analysis
The molecular structure of amines, including this compound, involves a nitrogen atom bonded to one or more carbon atoms . A primary amine has one alkyl (or aryl) group on the nitrogen atom, a secondary amine has two, and a tertiary amine has three .Chemical Reactions Analysis
Amines, including this compound, can undergo various chemical reactions. One such reaction is the Hofmann elimination, an E2 reaction that converts an amine into an alkene . This reaction occurs with non-Zaitsev regiochemistry to form the less highly substituted double bond .Physical and Chemical Properties Analysis
The physical and chemical properties of amines like this compound can vary. For example, propan-2-amine, a related compound, is a highly flammable liquid and vapor that may cause drowsiness or dizziness .Scientific Research Applications
Photocatalysis in Click Chemistry 2-(2-Nitrophenyl)propan-2-amine has been used in photocatalytic processes. Specifically, its derivative, 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC), acts as a photolabile primary amine cage. This enables the photo-triggering of thiol-Michael 'click' reactions, a significant advancement in polymer chemistry (Xi, Krieger, Kloxin, & Bowman, 2013).
Role in Amine Synthesis The compound plays a vital role in the synthesis of amines from nitro compounds. Amines have broad applications in the synthesis of drugs, biologically active molecules, pharmaceutical products, dyes, and polymers. The transformation of nitro compounds into amines is an environmentally significant process due to concerns about toxic nitro contaminants (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).
Quantum Chemical Interpretation in Acylation this compound has been studied through quantum chemical calculations to understand its reactivity in acylation processes. This research is critical for comprehending the chemical behavior of amines and α-amino acids in various reactions, furthering our understanding of organic chemistry and related fields (Kochetova, Kalinina, & Kustova, 2009).
Determining Absolute Configuration of Primary Amines N-(2-Nitrophenyl)proline, a derivative, is used to determine the absolute configuration of alpha-chiral primary amines. This is achieved by analyzing the 1H chemical shifts of diastereomeric amides, which is significant in stereochemical studies (Ahn & Choi, 2007).
Protein Crosslinking and Affinity Labeling 4-Nitrophenyl ethers, similar in structure to this compound, have been utilized in protein crosslinking and affinity labeling. This application is crucial in biochemistry and molecular biology for studying protein interactions and structures (Jelenc, Cantor, & Simon, 1978).
Mechanism of Action
Target of Action
Amines, in general, can interact with a variety of biological targets, including enzymes and receptors
Mode of Action
The exact mode of action of 2-(2-Nitrophenyl)propan-2-amine is currently unknown due to the lack of specific studies on this compound. Amines can act as bases, accepting protons and forming ammonium ions . They can also participate in various chemical reactions, such as the formation of amides, imines, and enamines .
Biochemical Pathways
Amines can be involved in a wide range of biochemical processes, including neurotransmission, protein synthesis, and metabolic pathways .
Safety and Hazards
Safety and hazards associated with amines like 2-(2-Nitrophenyl)propan-2-amine can also vary. For instance, propan-2-amine is a highly flammable liquid and vapor that may cause serious eye irritation . It’s important to handle such compounds with care, using protective equipment and following safety guidelines .
Future Directions
Future research directions for amines like 2-(2-Nitrophenyl)propan-2-amine could involve exploring their potential applications in various fields. For example, one study utilized 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) as a photoprotecting group to cage a primary amine initiator that is activated upon UV irradiation . Such research could pave the way for new uses of amines in areas like photolithography and 3D printing .
Properties
IUPAC Name |
2-(2-nitrophenyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,10)7-5-3-4-6-8(7)11(12)13/h3-6H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMDJSSRYKBKQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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